2-(Pentyloxy)acetic acid
Overview
Description
2-(Pentyloxy)acetic acid is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of a pentyloxy group attached to the acetic acid moiety. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
2-(Pentyloxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that acetic acid derivatives often interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
Generally, acetic acid and its derivatives can participate in numerous biochemical reactions, acting as a substrate for various enzymes .
Biochemical Pathways
, acetic acid, a related compound, is known to play a crucial role in several biochemical pathways. For instance, it’s involved in the Wood-Ljungdahl pathway, a CO2 fixation pathway coupled to energy storage .
Result of Action
Acetic acid and its derivatives are known to influence various physiological processes, including metabolic and enzymatic reactions .
Action Environment
The action, efficacy, and stability of 2-(Pentyloxy)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes . .
Biochemical Analysis
Biochemical Properties
2-(Pentyloxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acyl-CoA synthetases, which are involved in the activation of fatty acids by converting them into acyl-CoA derivatives . The interaction between this compound and these enzymes is crucial for its incorporation into metabolic pathways. Additionally, this compound may interact with proteins involved in cellular signaling, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity . For example, this compound can inhibit the activity of certain acyl-CoA synthetases, thereby affecting the synthesis of acyl-CoA derivatives. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Studies have shown that the long-term exposure of cells to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, including cellular stress and apoptosis. It is essential to carefully consider the dosage when using this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. This compound can be converted into acyl-CoA derivatives by acyl-CoA synthetases, which are then incorporated into various metabolic processes . Additionally, this compound may influence the levels of metabolites within cells, thereby affecting overall metabolic flux. The interactions of this compound with enzymes and cofactors are crucial for its role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes by transporters such as fatty acid transport proteins, which facilitate its uptake into cells. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . This compound may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with specific enzymes and proteins within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentyloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of pentyloxy alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Pentyloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and aldehydes
Substitution: Various substituted acetic acid derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-(Butyloxy)acetic acid
- 2-(Hexyloxy)acetic acid
- 2-(Octyloxy)acetic acid
Uniqueness
2-(Pentyloxy)acetic acid is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-pentoxyacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIRNROKVZLML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202503 | |
Record name | Acetic acid, (pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-03-5 | |
Record name | Acetic acid, (pentyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC11331 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pentyloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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